molecular formula C9H13N2+ B14234115 1-(Butylideneamino)pyridin-1-ium CAS No. 823817-66-9

1-(Butylideneamino)pyridin-1-ium

Cat. No.: B14234115
CAS No.: 823817-66-9
M. Wt: 149.21 g/mol
InChI Key: OBJDPTHDNYSECF-UHFFFAOYSA-N
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Description

1-(Butylideneamino)pyridin-1-ium is a quaternary ammonium compound featuring a pyridinium core substituted with a butylideneamino group (-NH-CH₂-CH₂-CH₂-CH₂). This structure combines the aromaticity of the pyridinium ring with the alkyl chain's flexibility, influencing its physicochemical and biological properties.

Properties

CAS No.

823817-66-9

Molecular Formula

C9H13N2+

Molecular Weight

149.21 g/mol

IUPAC Name

N-pyridin-1-ium-1-ylbutan-1-imine

InChI

InChI=1S/C9H13N2/c1-2-3-7-10-11-8-5-4-6-9-11/h4-9H,2-3H2,1H3/q+1

InChI Key

OBJDPTHDNYSECF-UHFFFAOYSA-N

Canonical SMILES

CCCC=N[N+]1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butylideneamino)pyridin-1-ium typically involves the reaction of pyridine with butylideneamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently protonated to yield the pyridinium salt .

Industrial Production Methods

Industrial production of pyridinium salts, including 1-(Butylideneamino)pyridin-1-ium, often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(Butylideneamino)pyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced pyridines, and various substituted pyridinium salts, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(Butylideneamino)pyridin-1-ium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Butylideneamino)pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The positively charged nitrogen atom in the pyridinium ring can form electrostatic interactions with negatively charged sites on proteins, influencing their activity and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .

Comparison with Similar Compounds

1-(2-Oxo-2-phenylethyl)pyridin-1-ium Bromide

  • Structure : Contains a 2-oxo-2-phenylethyl substituent.
  • Tautomerism: Exists exclusively in the keto form in DMSO due to electrostatic repulsion between the pyridinium nitrogen and enol oxygen, as shown by NMR and DFT studies .

1-(Carboxymethyl)pyridin-1-ium Bromide

  • Structure : Substituted with a carboxymethyl group (-CH₂-COOH).
  • Applications : Used in zinc-bromine flow batteries as a complexing agent due to its hydrophilic nature .
  • Comparison: The butylideneamino group’s hydrophobicity may limit utility in aqueous electrochemical systems but improve membrane permeability in drug design.
2.2. Physicochemical Properties
  • Thermal Stability: Pyridinium salts with bulky substituents (e.g., 1-(1-adamantyl)pyridinium bromide) exhibit high thermal stability (melting point >245°C) . Compounds with oxoethyl groups (e.g., 4d in ) decompose above 300°C, suggesting that electron-withdrawing groups enhance stability . Prediction for 1-(Butylideneamino)pyridin-1-ium: Moderate thermal stability (melting point ~200–250°C) due to the flexible alkyl chain’s lower rigidity.
  • Solubility: Hydrophilic derivatives (e.g., 1-(carboxymethyl)pyridin-1-ium) are water-soluble , whereas hydrophobic analogues (e.g., 1-benzylpyridinium derivatives) favor organic solvents .

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